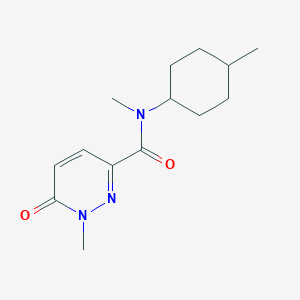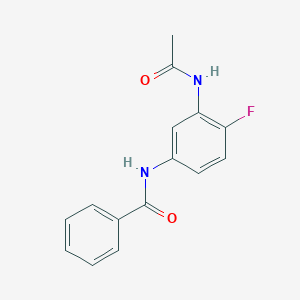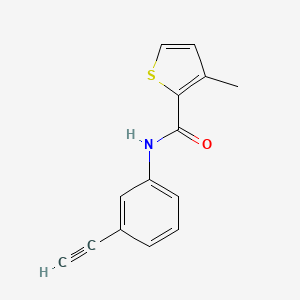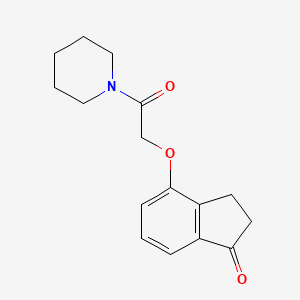
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide is a synthetic compound that belongs to the class of cyclobutane carboxamides. It is commonly referred to as "FLF-147" and is known for its potential applications in scientific research. This compound has gained significant attention due to its ability to modulate the activity of certain proteins, which makes it a promising candidate for drug discovery and development.
作用機序
The mechanism of action of N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide involves the modulation of protein activity. It has been found to bind to certain proteins and alter their conformation, which results in a change in their activity. This modulation of protein activity can lead to various cellular responses such as cell growth inhibition, apoptosis induction, and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has been shown to have neuroprotective effects in the study of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide has several advantages and limitations for lab experiments. Its ability to modulate protein activity makes it a potential candidate for drug discovery and development. However, its mechanism of action is not fully understood, which makes it challenging to study. It also has limited solubility in water, which makes it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide. One potential direction is to study its potential as a cancer therapy. It has shown promising results in the inhibition of cancer cell growth and induction of apoptosis, which makes it a potential candidate for cancer treatment. Another direction is to study its potential as a neuroprotective agent. It has shown neuroprotective effects in the study of Alzheimer's disease and Parkinson's disease, which makes it a potential candidate for the treatment of these diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成法
The synthesis method of N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide is a multi-step process that involves the use of several reagents and solvents. The first step involves the preparation of 3-fluorophenylacetic acid, which is then converted into 3-fluorophenylacetyl chloride. This intermediate is then reacted with N-ethylcyclobutanamine to obtain this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide has shown promising results in various scientific research applications. It has been found to modulate the activity of certain proteins that are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This makes it a potential candidate for drug discovery and development. It has also been used in the study of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-2-15-12(16)13(7-4-8-13)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZSJXYRZNSYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)

![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)




![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)

